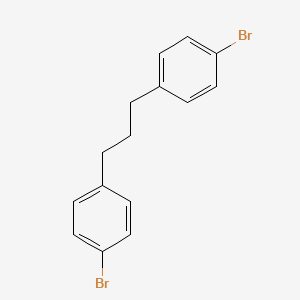
1,3-Di(4-bromophenyl)propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Di(4-bromophenyl)propane is an organic compound with the molecular formula C15H14Br2. It consists of a propane backbone with two bromophenyl groups attached at the 1 and 3 positions.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Di(4-bromophenyl)propane can be synthesized through the reduction of 4,4’-dibromochalcone . The process involves the use of triethylsilane and trifluoroacetic acid under nitrogen atmosphere at low temperatures. The reaction mixture is gradually warmed to room temperature over an extended period, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reduction techniques. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings due to its efficiency and scalability .
化学反应分析
Types of Reactions: 1,3-Di(4-bromophenyl)propane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
- Substitution reactions typically yield derivatives with different functional groups replacing the bromine atoms.
- Oxidation and reduction reactions result in various oxidized or reduced forms of the compound .
科学研究应用
1,3-Di(4-bromophenyl)propane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
作用机制
The mechanism of action of 1,3-Di(4-bromophenyl)propane involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of various intermediates and products. These reactions are facilitated by the presence of electron-donating or electron-withdrawing substituents on the aromatic rings .
相似化合物的比较
1,3-Bis(4-bromophenyl)acetone: Similar in structure but contains a ketone group instead of a propane backbone.
1,3-Di(4-pyridyl)propane: Contains pyridyl groups instead of bromophenyl groups.
Uniqueness: 1,3-Di(4-bromophenyl)propane is unique due to its specific arrangement of bromophenyl groups on a propane backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and material science .
属性
CAS 编号 |
121392-37-8 |
|---|---|
分子式 |
C15H14Br2 |
分子量 |
354.08 g/mol |
IUPAC 名称 |
1-bromo-4-[3-(4-bromophenyl)propyl]benzene |
InChI |
InChI=1S/C15H14Br2/c16-14-8-4-12(5-9-14)2-1-3-13-6-10-15(17)11-7-13/h4-11H,1-3H2 |
InChI 键 |
QJWLIGFFDIRFOR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCCC2=CC=C(C=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


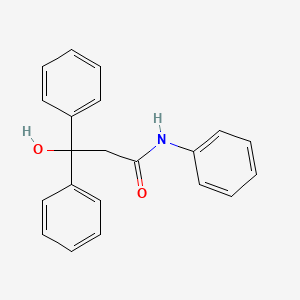
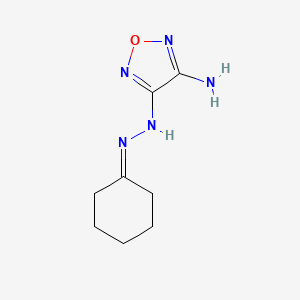
![4-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid](/img/structure/B14156381.png)
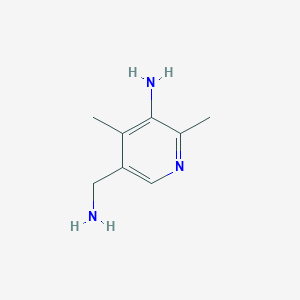
![3-[(2-Methylpropyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14156391.png)
![1-(2-Bicyclo[2.2.1]heptanyl)-3-[[3-(dimethylamino)benzoyl]amino]thiourea](/img/structure/B14156399.png)
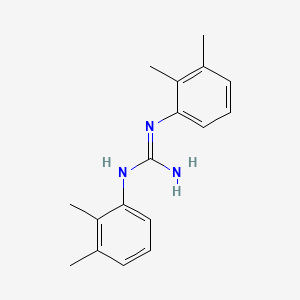
![methyl 3-{[(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-indole-2-carboxylate](/img/structure/B14156419.png)
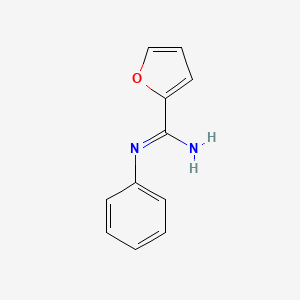

![3-[(heptafluoropropyl)sulfonyl]-4-[(4-methoxyphenyl)amino]-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B14156448.png)
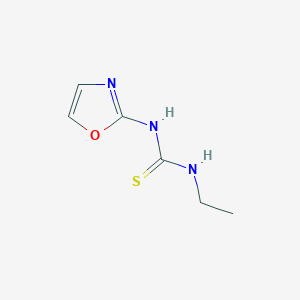
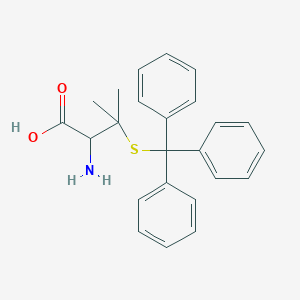
![5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14156467.png)
